1-Methylpiperidin-3-one
Overview
Description
1-Methylpiperidin-3-one is a cyclic organic compound with the chemical formula C6H11NO12. It is commonly used as an intermediate in organic synthesis and can be used in the manufacture of pharmaceuticals, pesticides, dyes, and other organic compounds2.
Synthesis Analysis
1-Methylpiperidin-3-one can be synthesized from 1-Methylpiperidine3. The synthesis involves sp3 C-H Bond activation with ruthenium (II) catalysts and C (3)-alkylation of cyclic amines3. One-pot synthesis of Z-cinnamic acids is also possible3.
Molecular Structure Analysis
The molecular formula of 1-Methylpiperidin-3-one is C6H11NO14. The InChI code is 1S/C6H11NO/c1-7-4-2-3-6(8)5-7/h2-5H2,1H315.
Chemical Reactions Analysis
1-Methylpiperidin-3-one is commonly used as an intermediate in organic synthesis2. It can participate in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives3.
Physical And Chemical Properties Analysis
1-Methylpiperidin-3-one is a liquid at room temperature1. It has a molecular weight of 113.1612. The compound has a purity of 95%1.
Scientific Research Applications
Drug Designing
- Field : Pharmaceutical Industry
- Application : Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This includes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- Results : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Synthesis of Pyridine Derivatives
- Field : Organic Chemistry
- Application : 1-Methylpiperidin-3-one is used as a reactant for the synthesis of Pyridine derivatives .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these syntheses were not provided in the source .
Antimicrobial Activity
- Field : Microbiology
- Application : A series of 2,6-diaryl-3-methyl-4-piperidones were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes and ammonium acetate .
- Methods : The Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes and ammonium acetate was used to synthesize 2,6-diaryl-3-methyl-4-piperidones .
- Results : The synthesized 2,6-diaryl-3-methyl-4-piperidones showed antibacterial and antifungal activities .
Anticancer Activity
- Field : Oncology
- Application : Certain piperidine derivatives have shown potential anticancer activity . For example, spirooxindolopyrrolidine-embedded piperidinone 1 was synthesized and showed slightly better cytotoxicity and apoptosis induction in the FaDu hypopharyngeal tumor cells model than the reference drug .
- Methods : The compound was synthesized through three-component 1,3-dipolar cycloaddition and subsequent enamine reaction .
- Results : The resulting product showed slightly better cytotoxicity and apoptosis induction in the FaDu hypopharyngeal tumor cells model than the reference drug .
Synthesis of Hydrochloride
- Field : Chemical Industry
- Application : 1-Methylpiperidin-3-one is used in the synthesis of its hydrochloride form .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these syntheses were not provided in the source .
Synthesis of Benzyl Derivatives
- Field : Organic Chemistry
- Application : 1-Methylpiperidin-3-one is used as a reactant for the synthesis of 1-benzyl-4-methylpiperidin-3-one .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these syntheses were not provided in the source .
Safety And Hazards
Future Directions
The future directions of 1-Methylpiperidin-3-one are not explicitly mentioned in the search results. However, given its use as an intermediate in organic synthesis and its presence in the manufacture of pharmaceuticals, pesticides, dyes, and other organic compounds2, it can be inferred that research and development in these areas could potentially involve 1-Methylpiperidin-3-one.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant literature and safety data sheets.
properties
IUPAC Name |
1-methylpiperidin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-7-4-2-3-6(8)5-7/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKTVUHUQZNEPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30203688 | |
Record name | 3-Piperidinone, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30203688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylpiperidin-3-one | |
CAS RN |
5519-50-6 | |
Record name | 3-Piperidinone, 1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005519506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Piperidinone, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30203688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methylpiperidin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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